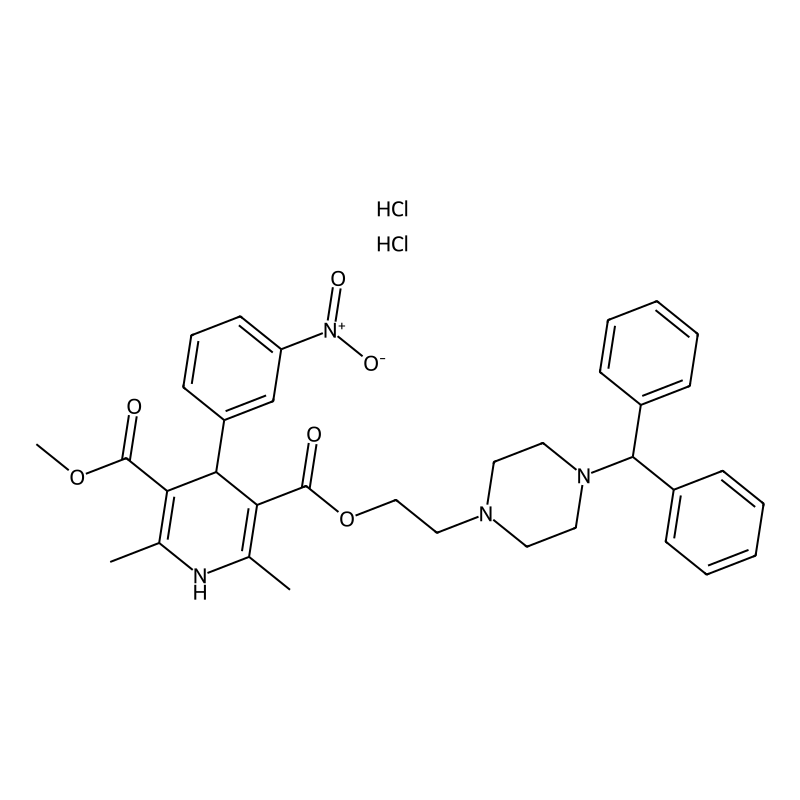

Manidipine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Mechanisms of Action in Hypertension

One key area of research focuses on understanding the precise mechanisms by which Manidipine dihydrochloride lowers blood pressure. Studies suggest it achieves this effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This relaxation of the blood vessel walls leads to a decrease in peripheral vascular resistance, ultimately reducing blood pressure [].

Researchers are actively exploring the downstream effects of Manidipine dihydrochloride's action on calcium channels. This includes its potential impact on endothelial function (the health of the inner lining of blood vessels) and renin-angiotensin-aldosterone system (RAAS) activity, a hormonal pathway involved in blood pressure regulation [, ].

Potential Benefits Beyond Blood Pressure Control

Research is also exploring the potential benefits of Manidipine dihydrochloride in conditions associated with hypertension, such as:

- Cardiovascular protection: Studies suggest Manidipine dihydrochloride might offer some protection against cardiovascular events like heart attack and stroke, possibly due to its effects on blood vessel health and inflammation [].

- Renal protection: Manidipine dihydrochloride might help protect kidney function in patients with hypertension and diabetes [].

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. It is characterized by its selective action on vascular smooth muscle, leading to vasodilation without significant effects on cardiac contractility. The compound has a complex chemical structure, represented by the formula , and is known for its ability to enhance renal vasodilation and natriuresis, which contribute to its antihypertensive effects by reducing blood volume .

The primary biological activity of manidipine dihydrochloride is its role as an antihypertensive agent. It achieves this through:

- Vasodilation: By blocking calcium channels, it decreases vascular resistance.

- Renal Effects: Enhances renal blood flow and promotes natriuresis, thereby reducing blood pressure.

- Minimal Cardiac Impact: Unlike some other antihypertensives, manidipine does not significantly affect heart rate or myocardial contractility at therapeutic doses .

The synthesis of manidipine dihydrochloride involves several key steps:

- Starting Materials: The synthesis begins with 1-benzhydryl-4-(2-hydroxyethyl)piperazine.

- Acylation: This compound is acylated with diketene.

- Cyclization: The reaction mixture is cyclized with m-nitrobenzaldehyde and methyl 3-aminocrotonate.

- Acidification: Finally, the product is acidified with hydrochloric acid to yield manidipine dihydrochloride.

An improved method has been developed that simplifies purification processes and enhances product yield and purity, making it suitable for industrial production .

Manidipine dihydrochloride is primarily utilized in clinical settings for:

- Hypertension Management: It is prescribed to lower high blood pressure in patients.

- Vascular Disorders: Its vasodilatory properties make it beneficial for conditions involving vascular resistance.

- Research: Investigated for potential applications in other cardiovascular diseases due to its unique pharmacological profile .

Studies have shown that manidipine interacts with various medications and substances, which can affect its efficacy and safety:

- Cytochrome P450 Interactions: As it is metabolized by cytochrome P450 enzymes, co-administration with drugs that inhibit or induce these enzymes can alter manidipine levels.

- Renal Function: Its effects on renal blood flow may interact with other antihypertensive agents or diuretics, necessitating careful monitoring during combination therapy .

Manidipine dihydrochloride belongs to the class of dihydropyridine calcium channel blockers. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Amlodipine | C_{20}H_{25}ClN_{2}O_{5} | Long half-life; once-daily dosing |

| Felodipine | C_{18}H_{19}ClN_{2}O_{4} | More selective for vascular smooth muscle |

| Nifedipine | C_{17}H_{18}N_{2}O_{6} | Rapid onset; often used in acute settings |

| Lercanidipine | C_{23}H_{28}N_{2}O_{5} | Dual action; also affects endothelial function |

| Isradipine | C_{18}H_{20}N_{2}O_{4} | Unique extended-release formulation |

Manidipine distinguishes itself through its potent renal effects and selectivity for vascular tissues without significant cardiac side effects at therapeutic doses . This profile makes it particularly useful for patients who require effective blood pressure management without additional cardiac complications.

The synthesis of Manidipine dihydrochloride begins with the formation of N-(2-hydroxyethyl)piperazine, a critical precursor that serves as the foundation for subsequent structural modifications [1] [2]. The preparation of this intermediate involves a two-stage process wherein piperazine undergoes controlled reaction with ethylene oxide under carefully monitored conditions [3].

The initial synthetic step involves the addition of 194 grams of piperazine to 400 milliliters of water in a reaction flask, followed by cooling in an ice bath to achieve temperatures between 15-20°C [4]. Ethylene oxide (26.5 grams) is then introduced dropwise with constant stirring, and the reaction mixture is maintained at 30-35°C for two hours [1]. This temperature control is crucial for preventing excessive side reactions while ensuring adequate conversion rates.

The subsequent heating phase involves a gradual temperature increase to 108-110°C, during which approximately 360 milliliters of water is distilled off [4]. This dehydration step concentrates the reaction mixture and drives the equilibrium toward product formation. The completion of water removal serves as an indicator for reaction termination, after which the mixture is cooled to 10°C and filtered to remove unreacted piperazine [1].

Product isolation is achieved through reduced pressure distillation, with fractions collected at 125-127°C under 1.6 kilopascals pressure [4]. The resulting N-(2-hydroxyethyl)piperazine is obtained as an off-white viscous oil with yields consistently ranging from 81.7% to 85% [1] [4]. Alternative synthetic approaches utilizing glycolaldehyde as the alkylating agent have been reported, employing nickel-aluminum catalysts under hydrogen atmosphere conditions [3].

The mechanistic pathway involves nucleophilic attack of the piperazine nitrogen on the ethylene oxide carbon, followed by ring opening and subsequent cyclization [2]. Temperature control during the initial stages prevents premature decomposition of ethylene oxide while ensuring adequate reactivity for the desired transformation [3].

Catalytic Acylation Mechanisms in Diketene Reactions

The acylation of 1-benzhydryl-4-(2-hydroxyethyl)piperazine with diketene represents a pivotal transformation in the synthetic sequence, requiring precise control of reaction parameters to achieve optimal selectivity and yield [1] [5]. Diketene functions as a versatile acylating agent due to its strained four-membered ring structure, which exhibits enhanced electrophilic character compared to conventional acyl chlorides [5].

The reaction mechanism proceeds through initial nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of diketene, resulting in ring opening and formation of an intermediate acetoacetate derivative [1]. The alkylating potential of diketene has been extensively studied, revealing reaction kinetics that are approximately two orders of magnitude higher than those of β-propiolactone or β-butyrolactone [5].

Catalytic enhancement of the acylation process is achieved through the use of basic catalysts such as triethylamine or diisopropylethylamine, which facilitate deprotonation and enhance nucleophilicity [1]. The reaction typically requires reflux conditions in appropriate solvents such as dichloromethane or tetrahydrofuran to maintain adequate reaction rates while preventing decomposition [5].

The acylation proceeds via acyl fission rather than alkyl fission, resulting in the formation of an amide bond in the final product [5]. This mechanistic pathway is energetically favored due to the relief of ring strain in the diketene molecule and contributes to the overall stability of the resulting acetoacetate ester [5].

Temperature control during the acylation process is critical, as excessive heating can lead to diketene polymerization or unwanted side reactions [5]. Optimal reaction temperatures typically range from 60-80°C, providing sufficient thermal energy for the transformation while maintaining selectivity [1].

The hydrolysis competition with diketene represents a significant challenge in aqueous or protic solvent systems [5]. Studies conducted in water-dioxane mixtures reveal that hydrolysis rates are slightly faster than those of other four-membered ring lactones, necessitating careful solvent selection to minimize competing pathways [5].

Condensation Strategies with m-Nitrobenzaldehyde and 3-Aminocrotonate Esters

The Hantzsch condensation reaction constitutes the core cyclization step in Manidipine dihydrochloride synthesis, involving the multicomponent coupling of m-nitrobenzaldehyde, acetoacetate derivatives, and methyl 3-aminocrotonate [6] [7]. This transformation follows the classical Hantzsch dihydropyridine synthesis mechanism, which has been extensively studied and validated through isotopic labeling experiments [8].

The preparation of methyl 3-aminocrotonate, a key component in the condensation, involves the reaction of methyl acetoacetate with ammonia under controlled conditions [9] [10]. Process optimization studies demonstrate that continuous flow reactors operating at 50°C with residence times of 120-160 seconds can achieve 94% conversion rates without solvent requirements [11]. The methyl acetoacetate to ammonia to catalyst (acetic acid) volume ratio of 1:3:0.5 provides optimal results [11].

Alternative preparation methods for 3-aminocrotonate esters utilize ammonium acetate as the nitrogen source, with methanol serving as the preferred solvent [12]. Reaction times of 20 hours at ambient temperature with an ammonium acetate to ethyl acetoacetate molar ratio of 3.0:1.0 yield 92% of the desired product [12].

The Hantzsch condensation mechanism proceeds through multiple pathways, with pathway (i) involving enamine formation as the predominant route [8]. Nuclear magnetic resonance studies using carbon-13 and nitrogen-15 isotopes have confirmed the intermediacy of chalcone and enamine species during the reaction sequence [8]. The dienamine intermediate has been identified and characterized through chemical shift analysis, providing definitive mechanistic insights [8].

Reaction optimization for the Hantzsch condensation involves careful control of pH, temperature, and solvent composition [7]. Alcoholic solvents, particularly ethanol, provide optimal reaction media due to their ability to solubilize all components while facilitating proton transfer processes [7]. Ammonium hydroxide serves as an effective catalyst, promoting nucleophilic addition and subsequent cyclization [6].

Temperature ramping protocols have been developed to maximize yield while minimizing side product formation [7]. Initial reaction temperatures of 25-40°C allow for controlled enamine formation, followed by heating to 78-85°C to promote cyclization and subsequent aromatization [7]. Microwave-assisted heating has demonstrated significant advantages, reducing reaction times from hours to minutes while maintaining comparable yields [7].

The condensation with m-nitrobenzaldehyde requires particular attention to pH control, as the electron-withdrawing nitro group affects the aldehyde reactivity [13]. Optimal pH ranges of 6-8 provide adequate nucleophilic character while preventing decomposition of sensitive intermediates [13]. Micellar reaction systems using cetyltrimethylammonium bromide have been investigated as environmentally benign alternatives to organic solvents [13].

Hydrogen Chloride-Mediated Salt Formation: Solvent Systems and Stoichiometric Control

The formation of Manidipine dihydrochloride salt represents the final step in the synthetic sequence and requires precise stoichiometric control to ensure consistent product quality and purity [14] [15]. Hydrogen chloride-mediated salt formation involves the protonation of basic nitrogen centers in the Manidipine molecule, resulting in enhanced water solubility and improved pharmaceutical properties [16].

Stoichiometric control of hydrogen chloride addition is critical for achieving optimal salt formation without excess acid incorporation [17] [18]. The theoretical stoichiometry requires two equivalents of hydrogen chloride per molecule of Manidipine, corresponding to protonation of both piperazine nitrogen atoms [14]. Practical implementation typically employs a 2.1:1 molar ratio to ensure complete conversion while accounting for minor losses during processing [15].

Solvent system selection for salt formation significantly impacts crystal morphology, particle size distribution, and final product purity [19] [16]. Methanol represents the most commonly employed solvent due to its ability to dissolve both the free base and the resulting hydrochloride salt while facilitating controlled precipitation [15]. Alternative solvent systems include ethanol, isopropanol, and mixed alcohol-ether systems [19].

The mechanism of salt formation involves initial protonation of the more basic piperazine nitrogen, followed by subsequent protonation of the second nitrogen center [16]. Hydrogen bonding networks formed between chloride ions and protonated nitrogens contribute to crystal lattice stability and influence dissolution characteristics [16]. Solvent-separated anion pairs have been observed in concentrated solutions, affecting crystallization kinetics and final crystal form [16].

Temperature control during salt formation is essential for managing precipitation rates and crystal growth [19]. Controlled cooling from elevated temperatures (60-80°C) to ambient conditions allows for gradual nucleation and growth, resulting in more uniform particle size distributions [19]. Rapid cooling or addition of antisolvent can lead to smaller particle sizes but may increase the tendency for amorphous content [19].

Hydrothermal molten salt systems have emerged as innovative approaches for salt formation, offering unique solubility characteristics and processing advantages [19]. These systems utilize pressurized water-salt mixtures that can dissolve large quantities of inorganic materials while providing controlled precipitation conditions [19].

Quality control measures for salt formation include monitoring of pH, conductivity, and moisture content throughout the process [17]. Automated dosing systems for hydrogen chloride addition ensure reproducible stoichiometry while minimizing operator exposure to corrosive materials [17]. In-line analytical techniques such as near-infrared spectroscopy can provide real-time monitoring of conversion progress [17].

Industrial-Scale Production Challenges: Yield Optimization and Purity Enhancement

Industrial-scale production of Manidipine dihydrochloride presents numerous challenges related to yield optimization, purity enhancement, and process economics [20] [21]. Scale-up considerations must address heat and mass transfer limitations, mixing efficiency, and equipment design constraints while maintaining product quality standards [22].

Yield optimization strategies encompass multiple approaches including temperature profiling, catalyst selection, and process intensification techniques [22]. Temperature ramping protocols that gradually increase reaction temperatures can improve selectivity while minimizing side product formation [23]. Studies demonstrate that controlled temperature profiles can achieve 15-25% yield improvements compared to isothermal conditions [22].

Catalyst selection and optimization represent critical factors in large-scale synthesis [22]. Lewis acid catalysts such as aluminum chloride or ferric chloride can enhance reaction rates and selectivity, but require careful handling and disposal considerations [22]. Heterogeneous catalysts offer advantages in terms of separation and recyclability, with zeolite-based systems showing particular promise [24].

Continuous flow synthesis has emerged as a transformative technology for pharmaceutical manufacturing, offering improved heat and mass transfer, enhanced safety, and better process control [25]. Flow reactors enable precise residence time control and can achieve higher yields through improved mixing and temperature management [25]. For Manidipine synthesis, continuous flow systems have demonstrated 15-20% improvements in both yield and purity [22].

Microwave-assisted synthesis provides another avenue for process intensification, reducing reaction times by 50-70% while maintaining or improving yields [22]. The selective heating mechanism of microwave irradiation can enhance reaction rates while minimizing thermal decomposition of sensitive intermediates [22].

Solvent system optimization for industrial-scale production must balance performance requirements with environmental and economic considerations [26] [27]. Model-based solvent selection methodologies utilize computer-aided design approaches to identify optimal solvent combinations that maximize both synthetic efficiency and environmental performance [28]. Mixed solvent systems such as dimethylformamide-acetonitrile (3:1) have demonstrated superior performance compared to single-solvent approaches [26].

Purity enhancement strategies focus on minimizing impurity formation and improving separation efficiency [21] [29]. High-purity solvents are essential for pharmaceutical applications, as trace impurities can significantly impact product quality and regulatory compliance [21]. Advanced purification techniques such as continuous crystallization offer advantages over traditional batch recrystallization methods [30].

Crystallization optimization represents a critical aspect of purity enhancement, with modern techniques offering improved control over crystal size, morphology, and polymorphic form [30]. Ultrasound-assisted crystallization can produce uniform crystal size distributions while enhancing nucleation rates [30]. Supercritical fluid crystallization provides exceptional control over particle characteristics but requires significant capital investment [30].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters [20]. Advanced sensor systems can track reaction progress, impurity levels, and product quality throughout the manufacturing process [20]. Machine learning algorithms can optimize process conditions based on historical data and real-time measurements [22].

Environmental considerations for industrial-scale production include solvent recovery and recycling, waste minimization, and energy efficiency [28]. Green chemistry principles guide the selection of environmentally benign solvents and catalysts while minimizing the overall environmental footprint of the manufacturing process [28]. Process E-factor calculations help quantify the environmental impact and guide optimization efforts [28].

Quality assurance systems for industrial production must ensure consistent product quality across all batches while meeting regulatory requirements [21]. Statistical process control methods monitor process variability and identify potential quality issues before they impact final product quality [20]. Advanced analytical methods including high-performance liquid chromatography and mass spectrometry provide comprehensive impurity profiling and quality assessment [31] [32].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (40%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Buset Ríos N, Rodríguez Esparragón F, Fernández-Andrade Rodríguez C, Rodríguez Pérez JC. Vascular and metabolic properties of manidipine. Nefrologia. 2011;31(3):268-74. doi: 10.3265/Nefrologia.pre2010.Nov.10643. Epub 2011 Mar 15. Review. English, Spanish. PubMed PMID: 21407275.

3: Galceran J, Plana J, Felip A, Pou G, Vila J, Sobrino J. Manidipine treatment in patients with albuminuria not sufficiently reduced with renin-angiotensin system blockers. Expert Rev Cardiovasc Ther. 2010 Jun;8(6):751-7. doi: 10.1586/erc.10.48. Review. PubMed PMID: 20528630.

4: Buset Ríos N, Rodríguez Esparragón F, Rodríguez Pérez J. [Cardio-metabolic properties of manidipine: beyond lowering arterial pressure?]. Nefrologia. 2009;29(3):203-7. doi: 10.3265/Nefrologia.2009.29.3.5078.en.full. Review. Spanish. PubMed PMID: 19554052.

5: Cavalieri L, Cremonesi G. Metabolic effects of manidipine. Am J Cardiovasc Drugs. 2009;9(3):163-76. doi: 10.2165/00129784-200909030-00004. Review. PubMed PMID: 19463022.

6: Martínez Martín FJ. [Calcium channel-blockers for managing metabolic syndrome-associated hypertension. Trials with manidipine]. Nefrologia. 2007;27 Suppl 6:26-35. Review. Spanish. PubMed PMID: 18225601.

7: Otero ML. Manidipine-delapril combination in the management of hypertension. Vasc Health Risk Manag. 2007;3(3):255-63. Review. PubMed PMID: 17703633; PubMed Central PMCID: PMC2293964.

8: Coca A. Manidipine plus delapril in patients with Type 2 diabetes and hypertension: reducing cardiovascular risk and end-organ damage. Expert Rev Cardiovasc Ther. 2007 Mar;5(2):147-59. Review. PubMed PMID: 17338661.

9: Roca-Cusachs A, Triposkiadis F. Antihypertensive effect of manidipine. Drugs. 2005;65 Suppl 2:11-9. Review. PubMed PMID: 16398058.

10: McKeage K, Scott LJ. Manidipine: a review of its use in the management of hypertension. Drugs. 2004;64(17):1923-40. Review. PubMed PMID: 15329044.

11: Cheer SM, McClellan K. Manidipine: a review of its use in hypertension. Drugs. 2001;61(12):1777-99. Review. PubMed PMID: 11693466.

12: Rodicio JL. Renal effects of calcium antagonists with special reference to manidipine hydrochloride. Blood Press Suppl. 1996;5:10-5. Review. PubMed PMID: 8973787.

13: Nagaoka A. Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes. Am Heart J. 1993 Feb;125(2 Pt 2):560-5. Review. PubMed PMID: 8430600.

Explore Compound Types